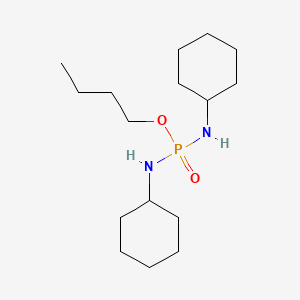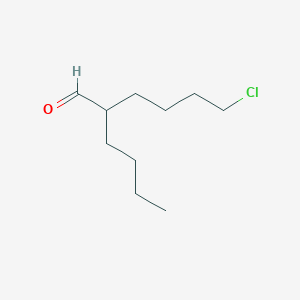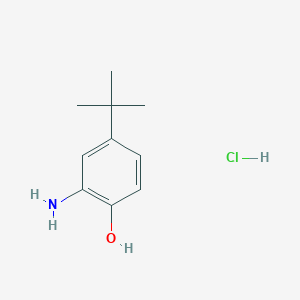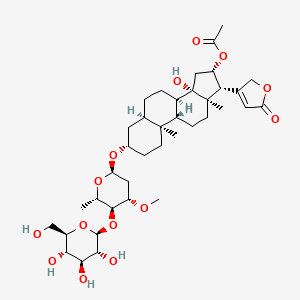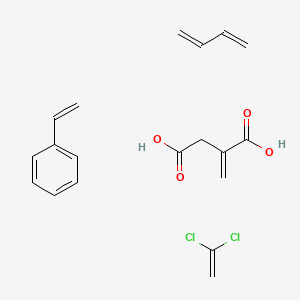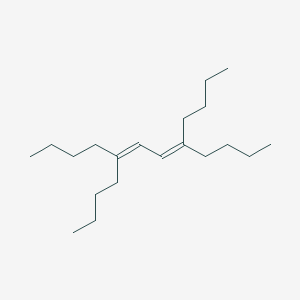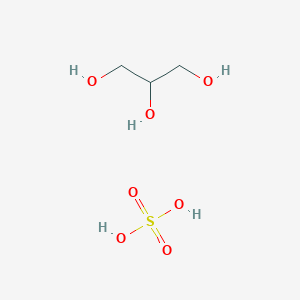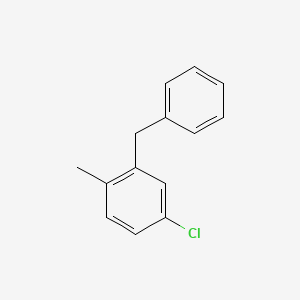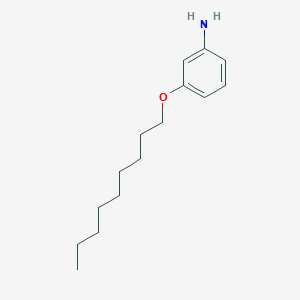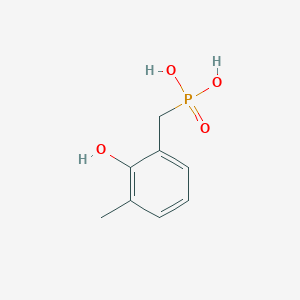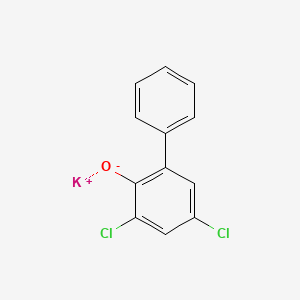
3,5-Dichloro-2-biphenylol potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-biphenylol potassium salt: is a chemical compound with the molecular formula C12H7Cl2KO . It is also known by its IUPAC name, [1,1’-Biphenyl]-2-ol, 3,5-dichloro-, potassium salt . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a biphenyl structure, with potassium as the counterion. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-biphenylol potassium salt typically involves the chlorination of 2-biphenylol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions. The chlorinated product is then treated with potassium hydroxide to form the potassium salt .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale chlorination followed by neutralization with potassium hydroxide. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-biphenylol potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can modify the biphenyl structure.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products Formed:
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl quinones.
Reduction Products: Reduced biphenyl derivatives.
Scientific Research Applications
Chemistry: 3,5-Dichloro-2-biphenylol potassium salt is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated biphenyls on cellular processes. It is also investigated for its potential therapeutic applications due to its structural similarity to biologically active compounds .
Industry: In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-biphenylol potassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further influencing its interactions with biological molecules .
Comparison with Similar Compounds
3,5-Dichloro-2-biphenylol: The parent compound without the potassium salt.
4,6-Dichloro-2-phenylphenol potassium salt: A structurally similar compound with different chlorine substitution.
Comparison: 3,5-Dichloro-2-biphenylol potassium salt is unique due to its specific substitution pattern and the presence of the potassium counterion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications. Compared to its analogs, it offers enhanced reactivity and stability under certain conditions .
Properties
CAS No. |
53404-30-1 |
|---|---|
Molecular Formula |
C12H7Cl2KO |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
potassium;2,4-dichloro-6-phenylphenolate |
InChI |
InChI=1S/C12H8Cl2O.K/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8;/h1-7,15H;/q;+1/p-1 |
InChI Key |
DHGBHSSPKJMLHQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



